3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one
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Overview
Description
3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or butyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridines with various functional groups.
Scientific Research Applications
3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxyacetic acid
- 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
- 3-Phenyl-3H-imidazo[4,5-b]pyridine
Uniqueness
3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Biological Activity
3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound has garnered attention for its potential biological activities, particularly in immunomodulation and anticancer properties. The following sections provide a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₁₉N₃O, with a molecular weight of approximately 281.35 g/mol. The compound features a fused ring structure that includes both an imidazole and a pyridine moiety, contributing to its unique biological properties.
1. Immunomodulatory Effects
Research indicates that this compound acts as an agonist for Toll-like receptor 7 (TLR7). TLR7 is crucial in the immune response to viral infections and in the modulation of inflammatory pathways. The compound's ability to activate TLR7 suggests potential therapeutic applications in treating viral infections and autoimmune diseases .
Table 1: Summary of TLR7 Agonistic Activity
Compound Name | TLR7 Agonistic Activity | Reference |
---|---|---|
This compound | Strong | |
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridine | Moderate | |
2-Methylimidazo[4,5-b]pyridine | Weak |
2. Anticancer Properties
Preliminary studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. The structure of the compound allows for modifications that can enhance its pharmacological properties.
Case Study: Anticancer Activity
In vitro studies demonstrated that modifications to the imidazopyridine structure resulted in improved potency against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were significantly lower than those of existing treatments, indicating a promising avenue for drug development .
Table 2: Anticancer Activity Against Various Cell Lines
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Pd-Catalyzed Cross-Coupling Reactions : Utilizing benzylamine and butylamine to form the desired imidazopyridine scaffold.
- Nitration and Subsequent Reduction : Starting from substituted pyridine derivatives to introduce functional groups that enhance biological activity.
These methods have been optimized to yield high purity products suitable for biological evaluation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution at the benzyl group can enhance TLR7 agonistic activity.
- Altering the butyl group may affect lipophilicity and cellular uptake.
Understanding these relationships is critical for developing more effective derivatives with enhanced therapeutic profiles .
Properties
CAS No. |
152460-59-8 |
---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-benzyl-2-butyl-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C17H19N3O/c1-2-3-9-15-19-14-10-11-18-17(21)16(14)20(15)12-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,18,21) |
InChI Key |
FQDVKGQGBIIZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC=C2 |
Origin of Product |
United States |
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